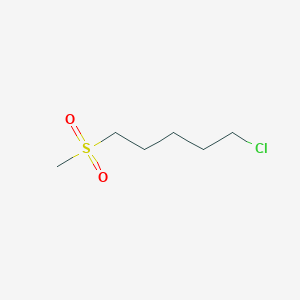

1-Chloro-5-methanesulfonylpentane

Description

This compound has the molecular formula C₆H₁₁ClO, featuring a chlorine atom at position 1, a methoxy group at position 5, and an alkene moiety at position 2. Its InChI key (SJZGFAXZLBJENP-UHFFFAOYSA-N) and SMILES notation (ClCC=CCCOC) confirm its unsaturated structure, which contributes to reactivity in organic synthesis, such as in cycloadditions or nucleophilic substitutions . Safety precautions are advised due to its chlorine content, which may pose health risks during handling .

Properties

Molecular Formula |

C6H13ClO2S |

|---|---|

Molecular Weight |

184.69 g/mol |

IUPAC Name |

1-chloro-5-methylsulfonylpentane |

InChI |

InChI=1S/C6H13ClO2S/c1-10(8,9)6-4-2-3-5-7/h2-6H2,1H3 |

InChI Key |

VWFNBYDDLWCZCM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally or functionally related chloroalkanes and derivatives are analyzed for comparative insights:

5-Chloro-2-pentanone ethylene ketal (CAS 5978-08-5)

- Formula : C₇H₁₃ClO₂

- Physical Properties : Density (1.09 g/cm³), available in 5g and 25g quantities at JPY 9,100 and JPY 28,700, respectively .

- Key Differences : Unlike 1-Chloro-5-methoxy-2-pentene, this compound is a ketal derivative of a ketone, providing enhanced stability under acidic conditions. The ethylene ketal group reduces reactivity compared to the alkene in 1-Chloro-5-methoxy-2-pentene, making it more suitable for protective-group strategies in synthesis .

5-Chloro-1-pentyne (CAS 14267-92-6)

- Formula : C₅H₇Cl

- Physical Properties : Boiling point (67–69°C at 145 mmHg), density (0.968 g/cm³), sold in 5g units at JPY 6,300 .

- Key Differences: The terminal alkyne group in 5-Chloro-1-pentyne enables unique reactivity (e.g., Sonogashira coupling), contrasting with the alkene in 1-Chloro-5-methoxy-2-pentene. The absence of oxygen functional groups also limits its polarity and solubility compared to the methoxy-containing compound .

1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0)

- Formula : C₆H₁₁ClO

- Key Features : Combines chlorine’s electrophilicity with the alkene’s π-bond reactivity and the methoxy group’s electron-donating effects. This triad enables applications in asymmetric synthesis and polymer chemistry, though its unsaturated structure may require stabilization during storage .

Data Tables

Table 1: Comparative Physical and Commercial Properties

| Compound | Molecular Formula | CAS RN | Boiling Point/°C | Density/(g/cm³) | Price (5g) |

|---|---|---|---|---|---|

| 5-Chloro-2-pentanone ketal | C₇H₁₃ClO₂ | 5978-08-5 | N/A | 1.09 | JPY 9,100 |

| 5-Chloro-1-pentyne | C₅H₇Cl | 14267-92-6 | 67–69 (145 mmHg) | 0.968 | JPY 6,300 |

| 1-Chloro-5-methoxy-2-pentene | C₆H₁₁ClO | 3577-82-0 | N/A | N/A | N/A |

Table 2: Functional Group Reactivity

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| 5-Chloro-2-pentanone ketal | Chloro, ketal | Acid-stable; used in ketone protection |

| 5-Chloro-1-pentyne | Chloro, terminal alkyne | Coupling reactions (e.g., Sonogashira) |

| 1-Chloro-5-methoxy-2-pentene | Chloro, alkene, methoxy | Electrophilic substitution, polymerization, cycloadditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.